Bis(4-hexyloxyphenyl)methanone
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Overview
Description
Bis(4-hexyloxyphenyl)methanone: is an organic compound with the molecular formula C25H34O3. It is characterized by the presence of two hexyloxy groups attached to a phenyl ring, which in turn are connected to a central methanone group. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hexyloxyphenyl)methanone typically involves the reaction of 4-hexyloxybenzoyl chloride with phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-hexyloxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.
Substitution: The hexyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Methanol derivatives.
Substitution: Various substituted phenylmethanones.
Scientific Research Applications
Chemistry: Bis(4-hexyloxyphenyl)methanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .
Biology: In biological research, this compound can be used to study the interactions of hexyloxy-substituted phenyl groups with biological macromolecules. It may also be used in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Bis(4-hexyloxyphenyl)methanone is primarily based on its ability to interact with various molecular targets through its hexyloxy and phenyl groups. These interactions can influence the physical and chemical properties of the compound, making it useful in different applications. The exact molecular pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Bis(4-hydroxyphenyl)methanone: Known for its use as an ultraviolet stabilizer in sunscreens.
Bis(4-methoxyphenyl)methanone: Used in organic synthesis and as a precursor for other chemical compounds.
Bis(4-ethoxyphenyl)methanone: Similar in structure but with ethoxy groups instead of hexyloxy groups.
Uniqueness: Bis(4-hexyloxyphenyl)methanone is unique due to its hexyloxy substituents, which provide enhanced solubility and stability compared to shorter alkoxy-substituted analogs. This makes it particularly valuable in applications requiring high-performance materials .
Properties
Molecular Formula |
C25H34O3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
bis(4-hexoxyphenyl)methanone |
InChI |
InChI=1S/C25H34O3/c1-3-5-7-9-19-27-23-15-11-21(12-16-23)25(26)22-13-17-24(18-14-22)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
WTAJUZVRCDEXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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